Ethyl 6-isopropyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Overview
Description
The compound contains several functional groups and structural features that are common in medicinal chemistry . It has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidines are widely used in drug design and can contribute to the stereochemistry of the molecule . The compound also contains a sulfonyl group attached to a piperidine ring, which is a six-membered ring with one nitrogen atom . Piperidines are also important in drug design .
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Research has demonstrated innovative synthetic approaches to create highly functionalized tetrahydropyridines and related compounds, showcasing the versatility of these chemical structures in synthetic chemistry. For example, Zhu et al. (2003) described an expedient phosphine-catalyzed [4 + 2] annulation process that synthesizes ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003). This study underlines the potential of such compounds in the development of novel synthetic routes and chemical transformations.
Potential Biological and Pharmacological Activities
The structural frameworks related to ethyl 6-isopropyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride have been explored for their biological and pharmacological potentials. Bakhite et al. (2005) synthesized novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, indicating the interest in such compounds for their possible bioactive properties (Bakhite, Al‐Sehemi, & Yamada, 2005).
Molecular Interactions and Crystal Structure Analysis
The study of molecular interactions and crystal structures of compounds with similar backbones provides insights into their potential applications in materials science and drug design. For instance, Balasubramani et al. (2007) explored the R22(8) motifs in aminopyrimidine sulfonate/carboxylate interactions, shedding light on the molecular binding modes that could be relevant for designing compounds with specific target interactions (Balasubramani, Muthiah, & Lynch, 2007).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O5S2.ClH/c1-5-34-26(31)23-21-13-15-28(17(2)3)16-22(21)35-25(23)27-24(30)19-9-11-20(12-10-19)36(32,33)29-14-7-6-8-18(29)4;/h9-12,17-18H,5-8,13-16H2,1-4H3,(H,27,30);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAOGMZRLSHQQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-isopropyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride |
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